molecular formula C15H23Cl2NO2 B13868655 N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine

N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine

Cat. No.: B13868655
M. Wt: 320.3 g/mol
InChI Key: AQTQPZJIGRJKSI-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups and a phenylmethoxyethoxy moiety attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine typically involves a multi-step process. One common method includes the reaction of 2-(2-phenylmethoxyethoxy)ethanol with thionyl chloride to form the corresponding chloro compound. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.

Scientific Research Applications

N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: A simpler analog with similar reactivity but lacking the phenylmethoxyethoxy group.

    2-(2-phenylmethoxyethoxy)ethanol: A precursor in the synthesis of the target compound.

Uniqueness

N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is unique due to the combination of chloroethyl and phenylmethoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.

Properties

Molecular Formula

C15H23Cl2NO2

Molecular Weight

320.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine

InChI

InChI=1S/C15H23Cl2NO2/c16-6-8-18(9-7-17)10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

AQTQPZJIGRJKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCN(CCCl)CCCl

Origin of Product

United States

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